3-(3,3,3-Trifluoropropyl)anilin

Übersicht

Beschreibung

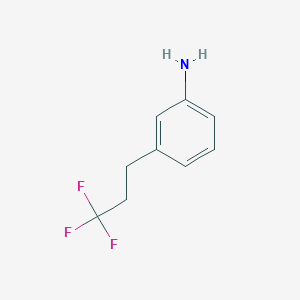

3-(3,3,3-Trifluoropropyl)aniline is an organic compound characterized by the presence of a trifluoropropyl group attached to an aniline moiety. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group. The presence of fluorine atoms imparts significant stability and reactivity, making it a valuable compound in various chemical and industrial applications.

Wissenschaftliche Forschungsanwendungen

Synthese von fluorierten Monomeren

3-(3,3,3-Trifluoropropyl)anilin: wird bei der Synthese von fluorierten Monomeren eingesetzt. Diese Monomere können polymerisiert werden, um Materialien mit verbesserter chemischer Beständigkeit und thermischer Stabilität aufgrund des Vorhandenseins von Fluoratomen zu erzeugen .

Hydrophobe Oberflächenbeschichtungen

Diese Verbindung wird zur Modifizierung von Oberflächeneigenschaften verwendet, insbesondere zur Verbesserung der Hydrophobie. So wird sie beispielsweise bei der Herstellung von hydrophobem mesoporösem Siliziumdioxid eingesetzt, das hervorragende Adsorptionseigenschaften für bestimmte organische Verbindungen aufweist .

Organische Synthese

Diese Chemikalie dient als Baustein in der organischen Synthese und ermöglicht es Chemikern, komplexe Moleküle mit trifluorpropylierten Anilinstrukturen aufzubauen. Diese Strukturen werden häufig bei der Entwicklung neuer organischer Verbindungen mit potenziellen Anwendungen in verschiedenen Bereichen verwendet .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3,3-trifluoropropyl)aniline typically involves the transformation of nitrobenzaldehydes into the desired product. One common method includes the following steps:

- **Transformation to Tr

Reduction of Nitrobenzaldehyde: Nitrobenzaldehyde is reduced to form 3-(nitrophenyl)propanoic acid.

Biologische Aktivität

3-(3,3,3-Trifluoropropyl)aniline is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoropropyl group enhances the compound's lipophilicity, which may affect its interactions with biological membranes and cellular targets. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₈H₈F₃N

- Molecular Weight : 189.18 g/mol

- Structure : The compound features an aniline structure with a trifluoropropyl group attached to the aromatic ring.

The biological activity of 3-(3,3,3-Trifluoropropyl)aniline is primarily attributed to its ability to penetrate cell membranes due to its lipophilic nature. This property allows it to interact with various cellular targets, including enzymes and receptors involved in critical physiological processes.

Biological Activities

Research indicates that derivatives of 3-(3,3,3-Trifluoropropyl)aniline exhibit several biological activities:

- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial effects against various pathogens. The trifluoropropyl group may enhance binding affinity to bacterial targets .

- Anticancer Potential : Initial investigations suggest that 3-(3,3,3-Trifluoropropyl)aniline and its derivatives may inhibit cancer cell proliferation. The mechanism may involve modulation of signaling pathways related to cell growth and apoptosis.

Case Studies

- Antimicrobial Activity :

-

Anticancer Activity :

- Research focused on the anticancer effects of fluorinated compounds found that 3-(3,3,3-Trifluoropropyl)aniline inhibited the growth of specific cancer cell lines in vitro. The study highlighted its potential for further development as an anticancer drug.

Comparative Analysis

To better understand the uniqueness of 3-(3,3,3-Trifluoropropyl)aniline compared to similar compounds, the following table summarizes key features:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 2-(3,3,3-Trifluoropropyl)aniline | Trifluoropropyl group at para position | Enhanced lipophilicity improves membrane penetration |

| 4-(2,2,2-Trifluoroethoxy)aniline | Different fluorinated alkyl chain | Exhibits different solubility and biological activity |

| 4-Fluoroaniline | Simpler structure without trifluoropropyl | Serves as a baseline for comparing reactivity |

Future Directions

The promising biological activities associated with 3-(3,3,3-Trifluoropropyl)aniline warrant further investigation into its pharmacological applications. Future research should focus on:

- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.

- In Vivo Studies : Conducting animal studies to assess the efficacy and safety profiles of 3-(3,3,3-Trifluoropropyl)aniline.

- Synthetic Modifications : Exploring structural modifications to enhance its biological activity and reduce potential toxicity.

Eigenschaften

IUPAC Name |

3-(3,3,3-trifluoropropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c10-9(11,12)5-4-7-2-1-3-8(13)6-7/h1-3,6H,4-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHLJRXNGQAQMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384428-29-8 | |

| Record name | 3-(3,3,3-trifluoropropyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.